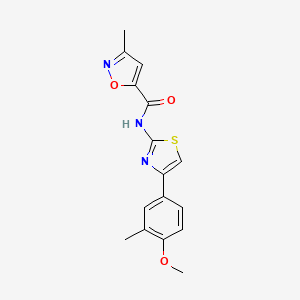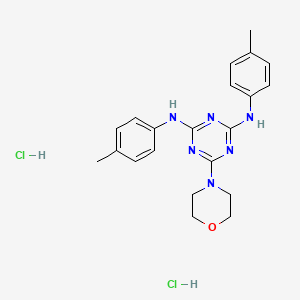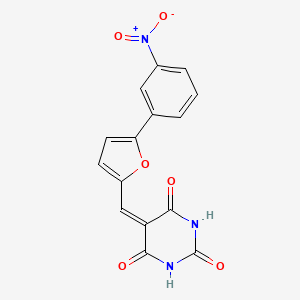
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide
カタログ番号 B2885658
CAS番号:
955592-62-8
分子量: 366.505
InChIキー: PLMCMUACSPMQND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicine and biochemistry. In
科学的研究の応用
Structural Aspects and Properties
- Research on amide-containing isoquinoline derivatives highlights their capability to form gels and crystalline salts with mineral acids, suggesting applications in material science for gel formation and crystal engineering. The protonation states of these compounds significantly influence their fluorescence properties, indicating potential use in fluorescence microscopy or as fluorescent markers in biological studies (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Studies
- A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and examined for their dopamine-like activity, suggesting applications in developing therapeutics targeting the dopaminergic system, potentially for the treatment of diseases like Parkinson's or for use in neuropsychiatric medications (Jacob, Nichols, Kohli, & Glock, 1981).
Antibiotic and Antitumor Activities
- Tetrahydroquinoline derivatives have shown high biological activity against bacteria, fungi, and cancer cells. One derivative, helquinoline, was isolated from Janibacter limosus and demonstrated significant antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents (Asolkar et al., 2004).
- Methoxy-indolo[2,1‐a]isoquinolines and their derivatives exhibited cytostatic activity in vitro, suggesting potential use in cancer therapy, particularly in the design of new antitumor drugs (Ambros, Angerer, & Wiegrebe, 1988).
Metabolic Studies
- Chloroacetamide herbicides and their metabolites were studied in human and rat liver microsomes, shedding light on metabolic pathways relevant to toxicology and environmental health. This research can contribute to safer design and evaluation of herbicides and other agricultural chemicals (Coleman et al., 2000).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-13-25-14-5-7-20-16-19(9-10-22(20)25)11-12-24-23(26)17-27-21-8-4-6-18(2)15-21/h4,6,8-10,15-16H,3,5,7,11-14,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCMUACSPMQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide
1016495-76-3
4-tert-butyl-N-(1H-indol-4-yl)benzamide
882282-13-5


![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)
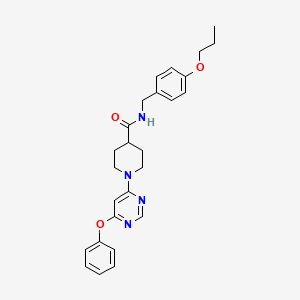

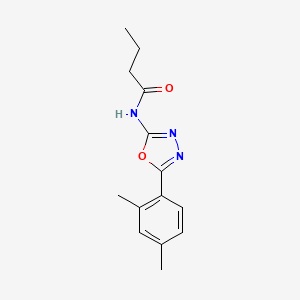

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)
